molecular formula C20H17NO6S B6011837 [4-[(E)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2,6-dimethoxyphenyl] acetate

[4-[(E)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2,6-dimethoxyphenyl] acetate

Cat. No.: B6011837
M. Wt: 399.4 g/mol
InChI Key: KJQNIUCHXBWCRL-GZTJUZNOSA-N
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Description

[4-[(E)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2,6-dimethoxyphenyl] acetate is a complex organic compound featuring a thiazolidine ring, phenyl group, and acetate ester

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2,6-dimethoxyphenyl] acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the compound to simpler forms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce simpler thiazolidine derivatives .

Mechanism of Action

The mechanism of action of [4-[(E)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2,6-dimethoxyphenyl] acetate involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects . The phenyl and acetate groups may also play a role in modulating the compound’s activity and specificity .

Comparison with Similar Compounds

Similar Compounds

    [2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene]acetate: Similar structure but lacks the dimethoxyphenyl group.

    [2,6-dimethoxyphenyl] acetate: Similar structure but lacks the thiazolidine ring.

Uniqueness

[4-[(E)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2,6-dimethoxyphenyl] acetate is unique due to the combination of the thiazolidine ring, phenyl group, and acetate ester. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

IUPAC Name

[4-[(E)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2,6-dimethoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6S/c1-12(22)27-18-15(25-2)9-13(10-16(18)26-3)11-17-19(23)21(20(24)28-17)14-7-5-4-6-8-14/h4-11H,1-3H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQNIUCHXBWCRL-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=C2C(=O)N(C(=O)S2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=C/2\C(=O)N(C(=O)S2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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